molecular formula C17H15N3O3S B2518391 3-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868368-99-4

3-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2518391
CAS RN: 868368-99-4
M. Wt: 341.39
InChI Key: RQIDLQPYAQHAMV-ZCXUNETKSA-N
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Description

The compound "3-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of nitro and amide functional groups suggests that this compound could exhibit a range of biological activities, including antimicrobial and antiproliferative properties, as seen in similar benzothiazole derivatives .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions, as demonstrated in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . Similar methods could be applied to synthesize the compound , possibly starting with a 2-aminobenzothiazole precursor, followed by subsequent functionalization with nitro and amide groups. The synthesis process would require careful selection of reagents and conditions to ensure the correct substitution pattern on the benzothiazole core .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can significantly influence their physical, chemical, and biological properties. For instance, the positional isomerism of nitrobenzamide derivatives affects their solid-state arrangement and intermolecular interactions, as seen in the crystal structure analysis of N-(benzo[d]thiazol-2-yl)benzamide derivatives . The steric hindrance and planarity of the molecule can also impact its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes, as seen with N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . The nitro group in the compound of interest could undergo reduction to an amino group, potentially altering its biological activity. Additionally, the amide linkage could engage in hydrogen bonding, affecting the compound's solubility and bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like nitro, methyl, and amide groups can affect the compound's solubility, melting point, and stability. The electronic properties, such as absorption and fluorescence, are also impacted by the nature and position of these substituents, as observed in the photophysical studies of 2-(Benzothiazol-2-yl)pyren-1-ol . The compound's reactivity towards other chemicals, such as its potential as a sensor for nitroaromatic compounds, is another aspect of its chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, specific derivatives designed for enhanced biological stability and potency against tumorigenic cell lines have shown significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Antimicrobial Applications

N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes have been studied for their antimicrobial properties. These compounds demonstrated activity against multi-resistant bacterial strains and cultured species, highlighting their potential as antimicrobial agents (Obasi, Okoye, & Anaga, 2014).

Anti-Infective Drugs

Thiazolides, including nitazoxanide and other derivatives, exhibit broad-spectrum activities against helminths, protozoa, enteric bacteria, and viruses. Their efficacy spans across various infectious agents, suggesting a multi-mechanistic approach to combating infections (Hemphill, Müller, & Müller, 2012).

Antiparasitic Activity

Studies on nitazoxanide and thiazolides against Neospora caninum tachyzoites have shown that the presence of a nitro group is not necessarily required for drug action, suggesting alternative mechanisms could be responsible for their antiparasitic activity. These findings open up new avenues for developing drugs with specific applications in treating parasitic infections (Esposito et al., 2005).

Chemical Synthesis and Characterization

The synthesis of new benzothiazole-derived Schiff bases and their metal complexes demonstrates the versatility of benzothiazole compounds. These synthesized compounds have been characterized and evaluated for their potential applications, indicating the broad utility of benzothiazole derivatives in various fields (Mahmood, Aldabbagh, & Mahmoud, 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

3-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-7-8-11(2)15-14(10)19(3)17(24-15)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDLQPYAQHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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